Cas no 2228622-87-3 (2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid)

2-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid is a structurally unique compound featuring a cyclopropylacetic acid core linked to a phenyl-substituted 1,2,3-triazole moiety. This configuration imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The cyclopropyl ring enhances conformational rigidity, while the triazole group offers versatile functionalization potential. Its well-defined structure facilitates precise modifications for applications in drug discovery, particularly in the development of enzyme inhibitors or bioactive molecules. The compound's high purity and consistent performance make it suitable for research requiring reliable and reproducible results. Its synthetic utility is further underscored by its compatibility with diverse reaction conditions.
2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid structure
2228622-87-3 structure
Product Name:2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid
CAS No:2228622-87-3
MF:C13H13N3O2
MW:243.261222600937
CID:6526792
PubChem ID:165704290
Update Time:2025-10-29

2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid
    • 2228622-87-3
    • EN300-1878176
    • 2-[1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropyl]acetic acid
    • Inchi: 1S/C13H13N3O2/c17-12(18)8-13(6-7-13)11-9-16(15-14-11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,18)
    • InChI Key: DSZUVHCGVHEJQX-UHFFFAOYSA-N
    • SMILES: OC(CC1(C2=CN(C3C=CC=CC=3)N=N2)CC1)=O

Computed Properties

  • Exact Mass: 243.100776666g/mol
  • Monoisotopic Mass: 243.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 68Ų

2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid Pricemore >>

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Additional information on 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid

Research Brief on 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic Acid (CAS: 2228622-87-3): Recent Advances and Applications

The compound 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid (CAS: 2228622-87-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid as a versatile scaffold in medicinal chemistry. Its cyclopropyl and triazole moieties contribute to its stability and ability to interact with biological targets, making it a promising candidate for the development of novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a modulator of inflammatory pathways, particularly in the context of autoimmune diseases.

In terms of synthesis, advancements have been made in optimizing the yield and purity of this compound. A recent report in Organic Letters detailed a novel catalytic method for the efficient construction of the cyclopropyl ring, which significantly reduces the production cost and environmental impact. This method leverages palladium-catalyzed cross-coupling reactions, offering a scalable solution for industrial applications.

The biological evaluation of 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid has revealed its potential as an inhibitor of key enzymes involved in disease progression. For instance, in vitro studies have shown its ability to selectively target cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM, suggesting its utility in developing next-generation anti-inflammatory drugs. Additionally, preliminary in vivo data indicate favorable pharmacokinetic properties, including good oral bioavailability and minimal off-target effects.

Beyond its therapeutic potential, this compound has also been explored in chemical biology as a probe for studying protein-ligand interactions. Its fluorescent derivatives have been used to visualize cellular processes, providing insights into the dynamics of biological systems. A 2024 study in ACS Chemical Biology utilized this approach to map the binding sites of a previously uncharacterized protein, opening new avenues for target identification.

In conclusion, 2-1-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopropylacetic acid (CAS: 2228622-87-3) represents a multifaceted tool in both drug discovery and chemical biology. Its synthetic accessibility, combined with its diverse biological activities, positions it as a valuable asset for future research. Further studies are warranted to explore its full therapeutic potential and optimize its properties for clinical translation.

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